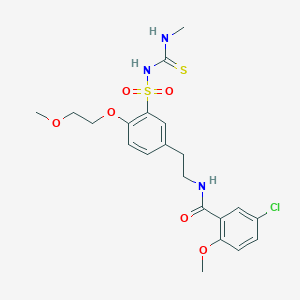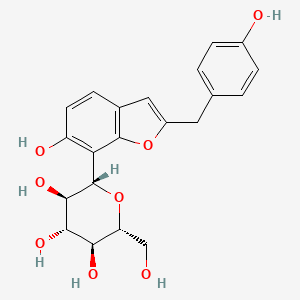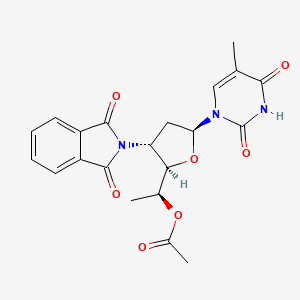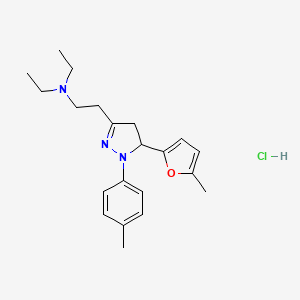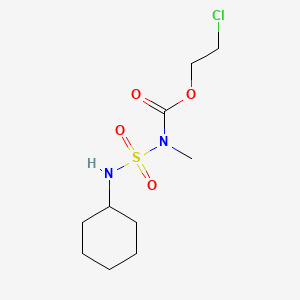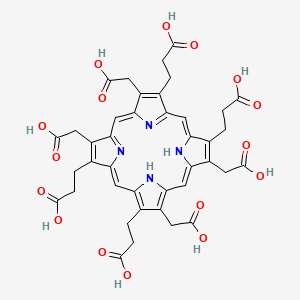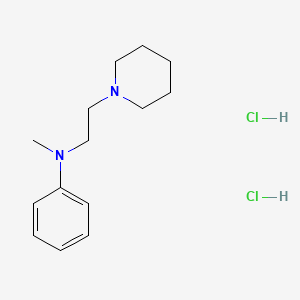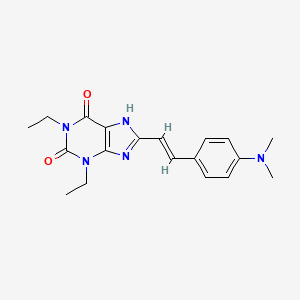
(E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a purine core substituted with ethyl groups and a dimethylaminophenylethenyl moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another approach involves the condensation of these reactants using a strong base like sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ethyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of (E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the purine core can intercalate with nucleic acids or proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-(dimethylamino)phenyl)-2-propenoic acid: Similar structure but different functional groups.
(E)-2-(4-(dimethylamino)phenyl)ethenyl)-6-methyl-4H-pyran-4-ylidene)malononitrile: Similar electronic properties but different core structure.
Uniqueness
(E)-1,3-Diethyl-8-(2-(4-(dimethylamino)phenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a purine core with a dimethylaminophenylethenyl moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of advanced materials and bioimaging agents.
Properties
CAS No. |
155271-92-4 |
|---|---|
Molecular Formula |
C19H23N5O2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
8-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H23N5O2/c1-5-23-17-16(18(25)24(6-2)19(23)26)20-15(21-17)12-9-13-7-10-14(11-8-13)22(3)4/h7-12H,5-6H2,1-4H3,(H,20,21)/b12-9+ |
InChI Key |
OQKSMHSUAOFGOX-FMIVXFBMSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



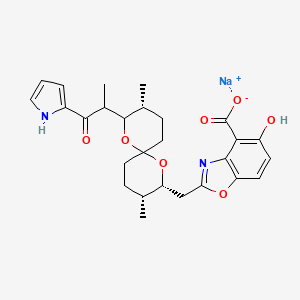
![(2S,5R,6R)-6-[[2-[[2-(4-ethylpiperazin-1-yl)-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12776874.png)
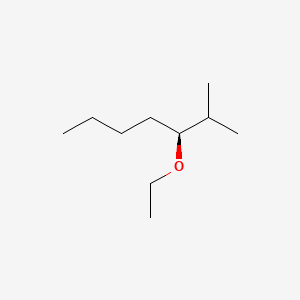
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)

